3,5-dibromo-1-phenyl-1H-1,2,4-triazole
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Overview
Description
3,5-Dibromo-1-phenyl-1H-1,2,4-triazole is an organic compound with the molecular formula C8H5Br2N3 It is a derivative of 1,2,4-triazole, a five-membered ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
3,5-Dibromo-1-phenyl-1H-1,2,4-triazole can be synthesized through several methods. One common approach involves the reaction of 1-phenyl-1H-1,2,4-triazole with bromine in the presence of a suitable solvent, such as acetic acid or chloroform. The reaction typically proceeds at room temperature or slightly elevated temperatures, resulting in the bromination of the triazole ring at the 3 and 5 positions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using similar reaction conditions as those used in laboratory synthesis. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
3,5-Dibromo-1-phenyl-1H-1,2,4-triazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms at the 3 and 5 positions can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The triazole ring can undergo oxidation or reduction under specific conditions, leading to the formation of different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium alkoxides or Grignard reagents can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an alkyl group can yield 3,5-dialkyl-1-phenyl-1H-1,2,4-triazole, while oxidation may produce this compound N-oxide .
Scientific Research Applications
3,5-Dibromo-1-phenyl-1H-1,2,4-triazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the development of new materials, such as polymers and advanced coatings.
Mechanism of Action
The mechanism of action of 3,5-dibromo-1-phenyl-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis .
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dimethyl-1-phenyl-1H-1,2,4-triazole
- 3,5-Dichloro-1-phenyl-1H-1,2,4-triazole
- 3,5-Difluoro-1-phenyl-1H-1,2,4-triazole
Uniqueness
3,5-Dibromo-1-phenyl-1H-1,2,4-triazole is unique due to the presence of bromine atoms, which impart distinct chemical reactivity and biological activity. The bromine atoms enhance the compound’s ability to participate in substitution and coupling reactions, making it a valuable intermediate in organic synthesis .
Properties
CAS No. |
2166046-10-0 |
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Molecular Formula |
C8H5Br2N3 |
Molecular Weight |
303 |
Purity |
95 |
Origin of Product |
United States |
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